![molecular formula C16H16BrNO4S B2782073 Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 333451-79-9](/img/structure/B2782073.png)
Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, also known as BMS-986205, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a selective inhibitor of TYK2, a protein that plays a crucial role in the regulation of the immune system.
科学研究应用
Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has several potential applications in scientific research. One of its primary uses is in the study of the immune system. TYK2 is a protein that plays a crucial role in the regulation of the immune system, and inhibiting its activity can provide valuable insights into the mechanisms of immune system function. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of autoimmune diseases and certain types of cancer.
作用机制
Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a selective inhibitor of TYK2, which is a member of the Janus kinase (JAK) family of proteins. JAK proteins are involved in the signaling pathways that regulate cell growth, differentiation, and survival. Inhibition of TYK2 activity can disrupt these signaling pathways, leading to changes in cell behavior and function. This compound has been shown to have a high degree of selectivity for TYK2, making it an ideal tool for studying the effects of TYK2 inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potent inhibitory effects on TYK2 activity in vitro. This inhibition can lead to changes in the expression of genes involved in immune system function, cell growth, and differentiation. Additionally, this compound has been shown to have potential therapeutic effects in animal models of autoimmune diseases and certain types of cancer.
实验室实验的优点和局限性
One of the primary advantages of using Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate in lab experiments is its high degree of selectivity for TYK2. This selectivity allows researchers to study the effects of TYK2 inhibition without interfering with other signaling pathways. Additionally, this compound has been shown to have high purity and stability, making it ideal for use in long-term experiments. However, one limitation of this compound is its relatively high cost, which may limit its use in certain research settings.
未来方向
There are several potential future directions for research involving Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate. One area of interest is the study of the molecular mechanisms underlying its effects on immune system function. Additionally, researchers are exploring the potential therapeutic applications of this compound in the treatment of autoimmune diseases and certain types of cancer. Finally, there is ongoing research into the development of new TYK2 inhibitors with improved selectivity and potency.
合成方法
The synthesis of Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves a multi-step process that includes the reaction of 4-bromobenzoic acid with 4-methylbenzenesulfonyl chloride to form an intermediate compound. This intermediate is then reacted with glycine methyl ester to yield the final product. The synthesis of this compound has been optimized to ensure high yields and purity, making it ideal for use in scientific research.
属性
IUPAC Name |
methyl 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4S/c1-12-3-9-15(10-4-12)23(20,21)18(11-16(19)22-2)14-7-5-13(17)6-8-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKKYPNROOTMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

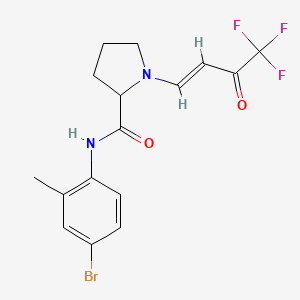


![1-[(2-Chloro-6-fluorophenyl)methyl]-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2781994.png)
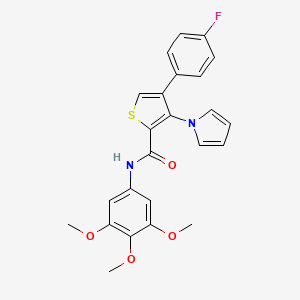
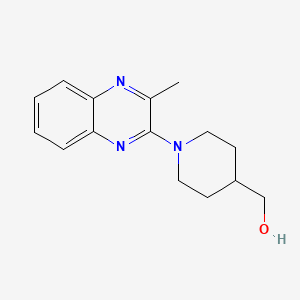
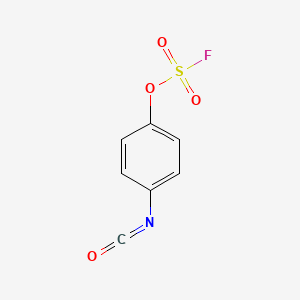
![6-Chloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]quinazolin-4-amine](/img/structure/B2782000.png)
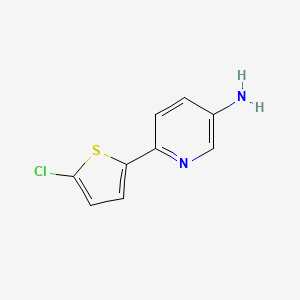

![2-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidine-1-carbonyl]pyridazin-3-one](/img/structure/B2782007.png)
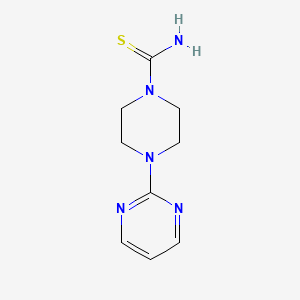
![1-[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl]-2,2-dimethyl-1-propanone](/img/structure/B2782011.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2782013.png)